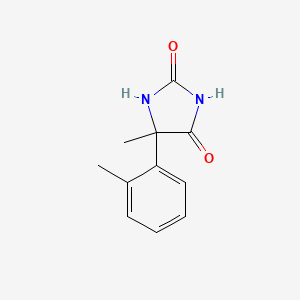

5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione

説明

5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a rigid imidazolidine-2,4-dione core substituted with a methyl group and a 2-methylphenyl group at the C5 position. This structural arrangement confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. The compound has garnered attention for its dual inhibitory activity against Tankyrase 1 (TNKS-1) and Tankyrase 2 (TNKS-2), key regulators of the Wnt/β-catenin signaling pathway implicated in cancer progression . Molecular dynamics simulations reveal that its binding to TNKS-1 and TNKS-2 induces structural flexibility in the target proteins, with binding free energies of -43.88 kcal/mol and -30.79 kcal/mol, respectively .

特性

IUPAC Name |

5-methyl-5-(2-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-5-3-4-6-8(7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQYMAJQGFCFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(C(=O)NC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of 2-methylbenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired imidazolidine-2,4-dione. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

化学反応の分析

Types of Reactions

5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives.

科学的研究の応用

5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用機序

The mechanism of action of 5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Table 1: Structural Features and Physicochemical Data

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the methylphenyl group in the target compound.

- Aromatic Bulk : Naphthalen-2-yl () and phenyl derivatives () exhibit higher molecular weights and lipophilicity, influencing blood-brain barrier permeability and CNS activity .

- Polarity : Shorter retention times (e.g., 3.04 min for 5,5-dimethyl derivatives) correlate with reduced hydrophobicity, affecting solubility .

Table 2: Pharmacological Profiles

*Binding free energy from molecular dynamics simulations.

Mechanistic Insights :

- Dual TNKS Inhibition : The target compound’s 2-methylphenyl group optimizes steric complementarity with TNKS-1/2 binding pockets, while bulkier substituents (e.g., naphthalenyl) may favor CNS targets like 5-HT6R .

- Antidepressant Activity: The 4-dimethylaminobenzyl derivative () lacks MAO inhibition, suggesting a novel mechanism distinct from tricyclic antidepressants.

- Antimicrobial Efficacy : Alkyl and aryl substitutions (e.g., Hyd8 in ) enhance membrane disruption or enzyme inhibition in pathogens.

生物活性

5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

This structure features a methyl group and a 2-methylphenyl substituent on the imidazolidine ring, which influences its reactivity and biological properties.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. For example, studies have reported minimum inhibitory concentrations (MIC) demonstrating its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Streptococcus pyogenes | 100 |

2. Anticancer Properties

The compound has been studied for its potential as an anticancer agent due to its ability to inhibit tankyrase enzymes (TNKS-1 and TNKS-2). These enzymes are involved in critical cellular processes such as Wnt signaling and telomere maintenance, which are often dysregulated in cancer . By inhibiting these enzymes, this compound may alter cell proliferation and differentiation pathways.

Case Study: Inhibition of Tankyrase Enzymes

In a study evaluating the binding interactions of this compound with tankyrase enzymes, it was found that the binding free energy was significantly negative (-4388 kcal/mol for TNKS-1), indicating strong interactions that could lead to therapeutic effects in cancer treatment . The inhibition of these enzymes was associated with reduced tumor cell growth in vitro.

1. Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. The compound binds to the active sites of tankyrase enzymes, leading to their inhibition. This action disrupts downstream signaling pathways crucial for cell survival and proliferation .

2. Modulation of Cellular Pathways

The compound also influences various cellular pathways by modulating gene expression and altering metabolic processes. Its interaction with tankyrase results in changes to Wnt signaling pathways, which are essential for normal cellular functions .

Pharmacokinetics

Currently, detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound remain limited. Further studies are required to elucidate these parameters to better understand the compound's therapeutic potential .

Scientific Research Applications

Beyond its potential therapeutic uses, this compound serves as a valuable building block in organic synthesis and is utilized in various scientific research applications:

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing 5-methyl-5-(2-methylphenyl)imidazolidine-2,4-dione?

- Methodological Answer: The compound can be synthesized via cyclization reactions involving imidazolidine precursors. Key parameters include:

- Temperature: 25–80°C, with higher temperatures (e.g., 80°C) accelerating reaction kinetics but requiring careful control to avoid side products .

- Solvents: Ethanol and dichloromethane are commonly used; ethanol enhances solubility of polar intermediates, while dichloromethane facilitates phase separation in purification .

- Catalysts: Base catalysts (e.g., triethylamine) improve yields by deprotonating intermediates, as seen in sulfonylation reactions of related imidazolidines .

- Yields: Typical yields range from 25% to 59%, depending on substituent reactivity and purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can structural characterization techniques validate the purity and identity of this compound?

- Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm substituent positions. For example, methyl groups at C5 typically appear as singlets at δ 1.7–2.0 ppm, while aromatic protons resonate at δ 7.2–8.0 ppm .

- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions. A study on 5-(4-fluorophenyl)-5-methyl analogs revealed U-shaped conformations stabilized by N–H···O hydrogen bonds .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHNO, expected m/z 216.0900) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer:

- Enzyme Inhibition: Test against targets like aldose reductase using spectrophotometric assays (e.g., NADPH oxidation rates). IC values for related hydantoins range from 0.1–10 µM .

- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can conflicting data on reaction yields and byproduct formation be resolved?

- Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., temperature vs. solvent polarity). For example, reports 25% yield at 25°C vs. 59% at 80°C in , suggesting temperature is a critical factor .

- Reaction Monitoring: Use UPLC-MS to track intermediate formation and optimize quenching times. Byproducts like oxidized derivatives are minimized by inert atmospheres .

Q. What structure-activity relationships (SAR) govern the compound’s bioactivity?

- Methodological Answer:

- Substituent Effects: The 2-methylphenyl group enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs. Fluorine or chlorine at para positions increases enzyme-binding affinity (e.g., ΔG = -8.2 kcal/mol in docking studies) .

- Quantitative SAR (QSAR): Develop models using Hammett constants (σ) for substituents to predict IC trends. For example, electron-withdrawing groups (e.g., -CF) correlate with higher aldose reductase inhibition .

Q. What computational strategies predict binding modes with molecular targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with enzymes (e.g., aldose reductase PDB: 1US0). The methylphenyl group occupies hydrophobic pockets, while the dione moiety forms hydrogen bonds with catalytic residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable ligand-receptor complexes .

Q. How do crystallographic data inform polymorph control and stability?

- Methodological Answer:

- Polymorph Screening: Use solvent-drop grinding with 20 solvents (e.g., acetonitrile, toluene) to identify stable forms. shows that hydrogen-bonded dimers in the crystal lattice enhance thermal stability (mp > 200°C) .

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H···O vs. π–π interactions). For 5-(4-fluorophenyl) analogs, H···O contacts comprise >30% of the surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。